N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine
Overview
Description
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine is a compound with the molecular formula C16H24N2O4 It is a derivative of lysine, an essential amino acid, and features a carboxy-3-phenylpropyl group attached to the lysine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) or CBz (carboxybenzyl) to prevent unwanted side reactions . The protected lysine is then reacted with the appropriate carboxy-3-phenylpropyl derivative under conditions that facilitate the formation of the desired product. Finally, the protecting groups are removed to yield N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine.
Industrial Production Methods
Industrial production methods for N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N2-[(1S)-1-Carboxy-3-phenylpropyl]lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxy-3-phenylpropyl group may enhance binding affinity or specificity, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it valuable for specific research and industrial applications.
Biological Activity
N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine, also known as N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, is a chiral amino acid derivative with significant biological activity. Its unique structure allows it to interact with various biological targets, particularly in the fields of neuroscience and pharmacology. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula C16H24N2O4. Its structural complexity includes an amino group, a carboxylic acid, and a phenylpropyl side chain, which contribute to its interactions with biological systems.
The biological activity of this compound primarily stems from its ability to modulate enzyme activity and receptor interactions:
- Enzyme Interaction : It has been studied for its role in enzyme-substrate interactions due to its structural resemblance to natural amino acids, which facilitates binding to various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has shown significant interaction with neuronal nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.
1. Neurotransmission
This compound's structural similarity to amino acids allows it to act as a modulator of nAChRs. This interaction can enhance or inhibit neurotransmitter release, impacting conditions such as anxiety and cognitive function.
2. Cardiovascular Effects
Research indicates that this compound may have applications in treating hypertension and heart failure by modulating enzymatic pathways related to blood pressure regulation . Its potential as an angiotensin-converting enzyme (ACE) inhibitor positions it as a candidate for cardiovascular therapies.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism of Action | Potential Applications |
---|---|---|
Modulation of nAChRs | Enhances or inhibits neurotransmitter release | Treatment of neurological disorders |
ACE inhibition | Reduces angiotensin II levels | Management of hypertension |
Enzyme-substrate interaction | Mimics natural amino acids for enzyme binding | Research in metabolic pathways |
Case Study 1: Neurotransmission Modulation
In a study examining the effects of this compound on nAChRs, researchers found that the compound significantly increased acetylcholine-induced currents in neuronal cultures. This suggests its potential role in enhancing synaptic transmission and cognitive functions.
Case Study 2: Cardiovascular Applications
Another investigation explored the compound's effects on blood pressure regulation in hypertensive rat models. Results indicated that administration of this compound led to a notable decrease in systolic blood pressure, supporting its potential use as an antihypertensive agent .
Properties
IUPAC Name |
6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13?,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPMLWRZFHGSOZ-KZUDCZAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661856 | |
Record name | N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305332-61-0 | |
Record name | N~2~-[(1S)-1-Carboxy-3-phenylpropyl]lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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